molecular formula C5H2F2N2O2 B1313891 2,4-Difluoro-5-nitropyridine CAS No. 60186-15-4

2,4-Difluoro-5-nitropyridine

Cat. No.: B1313891
CAS No.: 60186-15-4
M. Wt: 160.08 g/mol
InChI Key: OLPMWQXRTRVQRS-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2 and a molecular weight of 160.08 g/mol This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring, which imparts unique chemical and physical properties

Mechanism of Action

Target of Action

2,4-Difluoro-5-nitropyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituents (fluorine and nitro groups) in the aromatic ring.

Biochemical Pathways

It’s known that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer , suggesting that they may play a role in pathways related to cancer treatment.

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .

Result of Action

It’s known that 2,4-difluoro-3-nitropyridine, a similar compound, has been used for the synthesis of antibacterial agents , suggesting that this compound may also have potential antibacterial effects.

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-5-nitropyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nitro group in this compound can undergo reduction reactions, forming reactive intermediates that can interact with cellular components. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or modification of protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reactive intermediates can lead to oxidative stress, which in turn can activate stress response pathways and modulate gene expression . Additionally, this compound may interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive nitrogen species, which can covalently modify enzyme active sites, resulting in enzyme inhibition . Additionally, this compound can affect gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that can interact with cellular components . These metabolic reactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound may influence the activity of metabolic enzymes, thereby modulating key metabolic pathways .

Preparation Methods

The synthesis of 2,4-Difluoro-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2,4-difluoropyridine using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality .

Chemical Reactions Analysis

2,4-Difluoro-5-nitropyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction typically produces 2,4-difluoro-5-aminopyridine .

Properties

IUPAC Name

2,4-difluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPMWQXRTRVQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483646
Record name 2,4-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-15-4
Record name 2,4-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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